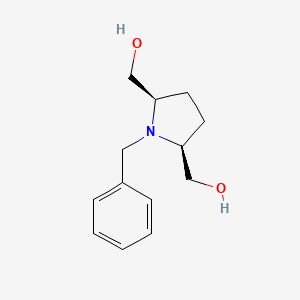

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol

Description

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a heterocyclic compound with the molecular formula C₁₃H₁₉NO₂ It is characterized by a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 2 and 5 positions

Properties

IUPAC Name |

[(2S,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHJNPHFSBLEMM-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1CO)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N([C@H]1CO)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.

Hydroxymethylation: The hydroxymethyl groups can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent, such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Benzylpyrrolidine-2,5-dicarboxylic acid or benzylpyrrolidine-2,5-dialdehyde.

Reduction: Benzylpyrrolidine-2,5-dimethanol or benzylpyrrolidine-2,5-diamine.

Substitution: Various substituted benzylpyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical pathways. Its effects on receptors may involve binding to specific sites, altering receptor conformation and signaling.

Comparison with Similar Compounds

Similar Compounds

(trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol: Similar structure but with different stereochemistry.

1-Benzylpyrrolidine-2,5-dicarboxylic acid: Similar core structure but with carboxylic acid groups instead of hydroxymethyl groups.

1-Benzylpyrrolidine-2,5-diamine: Similar core structure but with amine groups instead of hydroxymethyl groups.

Uniqueness

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity

Biological Activity

(cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol is a heterocyclic compound with significant biological activity. Its molecular structure, characterized by a pyrrolidine ring with a benzyl group and two hydroxymethyl substituents, suggests potential interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : [(2S,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol

- Molecular Formula : C₁₃H₁₉NO₂

- CAS Number : 269077-39-6

The biological activity of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol primarily involves its interaction with molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing various biochemical pathways. Notably, it has been observed to interact with aldehyde reductase enzymes, which play a crucial role in the metabolism of aldehydes and the regulation of reactive oxygen species in biological systems.

Biological Activity

Research indicates that (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol exhibits several biological activities:

- Enzyme Modulation : The compound has shown potential in modulating the activity of key enzymes involved in metabolic processes. For instance, its interaction with aldehyde reductase suggests a role in reducing oxidative stress by facilitating the conversion of harmful aldehydes into less toxic alcohols .

- Neuroprotective Effects : Preliminary studies suggest that (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol may have neuroprotective properties, making it a candidate for further investigation in the treatment of neurodegenerative disorders. Its ability to cross the blood-brain barrier could enhance its therapeutic potential in neurological applications.

Case Studies

- Aldehyde Reduction Activity : A study demonstrated that (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol effectively reduced various aldehydes through its interaction with aldehyde reductase enzymes. This reduction is significant for detoxifying harmful metabolites in cells .

- Neuroprotective Screening : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species. This suggests its potential application in treating conditions such as Alzheimer's disease or Parkinson's disease.

Comparative Analysis

To understand the uniqueness of (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol compared to similar compounds, the following table summarizes key features:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (cis-1-Benzylpyrrolidine-2,5-diyl)dimethanol | Heterocyclic | Aldehyde reduction, neuroprotection |

| (trans-1-Benzylpyrrolidine-2,5-diyl)dimethanol | Heterocyclic | Less studied; potential differences in activity |

| 1-Benzylpyrrolidine-2,5-dicarboxylic acid | Dicarboxylic acid derivative | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.